molecular formula C20H17N3O2 B2990432 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034393-81-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2990432
CAS No.: 2034393-81-0
M. Wt: 331.375
InChI Key: KQRTYVZEUWTIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrolysis Products

  • N-acetylglucosamine, when pyrolyzed, yields compounds like 3-acetamidofuran and acetamidoacetaldehyde. These compounds are unique to chitin and N-acetylglucosamine pyrolysis, serving as indicators for the presence of chitin in biological or geochemical samples (Franich, Goodin, & Wilkins, 1984).

Synthesis and Bioactivity

  • Polysubstituted pyridine derivatives, including those with furan-2-yl groups, have been synthesized and demonstrated to possess fungicidal and herbicidal activities (Zheng & Su, 2005).

Antiallergic Agents

  • Compounds structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, have been researched for their antiallergic properties. They have shown significant potency in antiallergic activity evaluations (Menciu et al., 1999).

Reactions with Diaminopyridine

  • Furan-3-ones, when reacted with 2,3-diaminopyridine, yield compounds like pyrrol-2-ylidene-acetates. These compounds have been studied for their structures and potential applications (Sacmacl, Bolukbasl, & Şahin, 2012).

Claisen Rearrangement Reactions

  • Compounds like furan-2-ylmethyl tosylacetates, related to the core structure of this compound, undergo decarboxylative Claisen rearrangement, forming heteroaromatic products (Craig, King, Kley, & Mountford, 2005).

Volatile Compounds from Thermal Degradation

  • N-Acetylglucosamine's thermal degradation produces volatile compounds like 3-acetamido-5-acetylfuran and others, important in understanding the decomposition behavior of related compounds (Chen, Wang, & Ho, 1998).

Efficient Synthesis Techniques

  • Efficient synthesis processes have been developed for the production of spiro[furan-3,3′-indoline] derivatives, showcasing advanced methods in chemical synthesis relevant to compounds like this compound (Liu, Fang, & Yan, 2013).

Antiprotozoal Agents

  • Certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-based structures, have shown strong antiprotozoal activity, suggesting potential medical applications for similar structures (Ismail et al., 2004).

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRTYVZEUWTIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.